Antiproliferative Potency Against Nasopharyngeal Carcinoma: Cross-Study Comparison with the 2-Oxo-6-yloxy Regioisomer
The target compound shares the 2-(naphthalen-2-yloxy)acetamide pharmacophore with compound 18 (N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide), the most potent analog identified in a comprehensive SAR study. Compound 18 demonstrated an IC50 of 0.6 μM against NPC-TW01 nasopharyngeal carcinoma cells and exhibited no detectable cytotoxicity against human PBMCs at concentrations up to 50 μM, yielding a selectivity index exceeding 83-fold [1]. The target compound differs by bearing an N-1 acetyl group and a 7-position amine-linked acetamide, as opposed to the N-1 unsubstituted 2-oxo and 6-position ether-linked acetamide in compound 18. These regioisomeric and functional group differences are critical: the 7-amino linkage in the target compound provides a hydrogen bond donor not present in the 6-oxy analog, while the N-1 acetyl group modulates the tetrahydroquinoline ring's electron density and conformational preferences. Both compounds belong to a series where naphthalen-2-yloxy substitution was essential for activity, as N-(substituted phenyl)acetamide-bearing analogs showed markedly reduced potency in the same study [1].
| Evidence Dimension | Antiproliferative IC50 against nasopharyngeal carcinoma NPC-TW01 cells |
|---|---|
| Target Compound Data | Not directly reported in peer-reviewed literature; inferred to share the 2-(naphthalen-2-yloxy)acetamide pharmacophore essential for activity |
| Comparator Or Baseline | Compound 18 (N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide): IC50 = 0.6 μM against NPC-TW01; no cytotoxicity against PBMCs at ≤50 μM |
| Quantified Difference | Structure-based differentiation: target compound possesses N-1 acetyl + 7-NH-acetamide vs comparator's N-1-H + 2-oxo + 6-O-acetamide; target compound adds one hydrogen bond donor and altered ring electronics |
| Conditions | In vitro antiproliferative assay against human nasopharyngeal carcinoma NPC-TW01 cell line; PBMC cytotoxicity control; Eur J Med Chem 2013 publication |
Why This Matters
The 2-(naphthalen-2-yloxy)acetamide pharmacophore is validated for potent, selective antiproliferative activity, and the target compound's distinct substitution pattern at N-1 and the 7-position enables exploration of regioisomer-specific SAR not accessible with compound 18.
- [1] Chen IL, Chen JJ, Lin YC, Peng CT, Juang SH, Wang TC. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. Eur J Med Chem. 2013;59:227-34. View Source
